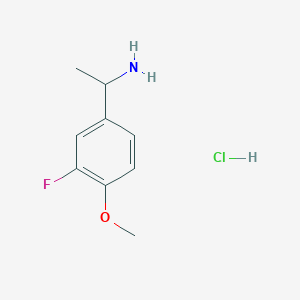

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJXEXCMWBMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride

Introduction

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom and a methoxy group on the phenyl ring can substantially influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and bioavailability. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring reproducible biological activity.

This technical guide provides a comprehensive overview of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also detailed, field-proven methodologies for the experimental determination of these properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that this compound is chiral, and the specific properties may vary between the racemic mixture and the individual enantiomers ((R) and (S)).

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₁₃ClFNO | [1][2] |

| Molecular Weight | 205.66 g/mol | [1] |

| CAS Numbers | 1375472-38-0 (racemate), 1980007-86-0 ((S)-enantiomer), 1256944-96-3 ((R)-enantiomer) | [1][2][3] |

| Physical State | Off-white to white solid | [3] |

Melting Point Determination

2.1. Scientific Rationale

The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range. For a hydrochloride salt of an amine, the melting point is also an indicator of its crystalline form and thermal stability.

2.2. Experimental Protocol for Melting Point Determination

This protocol outlines the use of a digital melting point apparatus, a standard and reliable method for this determination.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Digital melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, dry the sample under vacuum. Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. To achieve denser packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[4]

-

Initial Approximate Determination (if unknown): If the melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20 °C/minute). Record the approximate temperature range at which melting occurs.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new, properly prepared capillary tube into the apparatus.

-

Set a slow heating rate of 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Repeatability: For accuracy, repeat the measurement at least two more times with fresh samples. The results should be consistent.

2.3. Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Profile

3.1. Scientific Rationale

Solubility is a crucial parameter in drug development as it directly impacts bioavailability. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility compared to the free base. Determining the solubility in various solvents (e.g., water, ethanol, DMSO) is essential for formulation studies and for preparing solutions for in vitro and in vivo assays.

3.2. Experimental Protocol for Determining Aqueous Solubility

This protocol uses the shake-flask method, which is considered the gold standard for solubility determination.

Materials:

-

This compound

-

Distilled, deionized water (or other relevant solvents/buffers)

-

Screw-capped vials

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a vial containing a known volume of water (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze both the filtered sample and the standard solutions by HPLC.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility.

-

3.3. Logical Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the compound.

4.1. Infrared (IR) Spectroscopy

4.1.1. Scientific Rationale IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the amine hydrochloride salt, the aromatic ring, the C-F bond, and the C-O ether linkage.

4.1.2. Experimental Protocol (KBr Pellet Method)

Materials:

-

This compound

-

Spectroscopy-grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet-forming die and hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the compound into a clean, dry agate mortar.

-

Add about 100-200 mg of dry KBr powder.

-

Gently but thoroughly grind the mixture until a fine, homogeneous powder is obtained.[5]

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[6]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

A background spectrum of an empty sample holder should be run first.

-

4.1.3. Expected IR Spectral Features

-

N-H Stretch (Amine Salt): A broad band in the region of 3200-2800 cm⁻¹ is expected, characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.

-

C-H Stretch (Aromatic and Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H) are anticipated.

-

C=C Stretch (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

N-H Bend (Amine Salt): A peak around 1600-1500 cm⁻¹ corresponds to the bending vibration of the ammonium group.

-

C-O Stretch (Ether): A strong absorption band is expected in the 1250-1000 cm⁻¹ range due to the aryl-alkyl ether linkage.

-

C-F Stretch: A strong band in the 1200-1000 cm⁻¹ region is characteristic of the C-F bond.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.1. Scientific Rationale NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.

4.2.2. Experimental Protocol for NMR Sample Preparation

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

-

NMR tube (high-quality, 5 mm)

-

Pasteur pipette with a small cotton plug

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.

-

Sample Dissolution: Weigh the appropriate amount of the compound into a small vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7]

-

Filtration: Filter the solution through a Pasteur pipette with a cotton plug directly into the NMR tube to remove any particulate matter.[8]

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.

4.2.3. Expected NMR Spectral Features

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).

-

Methine Proton (-CH-): A quartet adjacent to the methyl group, likely in the range of 4.0-4.5 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A doublet due to coupling with the methine proton, expected around 1.5-2.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.

-

Methine Carbon (-CH-): A signal around 50-60 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

-

Safety and Handling

Based on safety data for this and structurally related compounds, this compound should be handled with care.

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8][9]

-

Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

References

-

Kintek. What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]

-

Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

BIOFOUNT. This compound. Retrieved from [Link]

-

University of Sheffield. How to make an NMR sample. Retrieved from [Link]

-

Hubei Weishengshi Chemical Co., Ltd. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride—1980007-86-0. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1375472-38-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride—1980007-86-0-湖北魏氏化学试剂股份有限公司 [m.weishichem.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 7. Amphetamine - Wikipedia [en.wikipedia.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Chemical Structure and Analysis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted phenethylamines serve as privileged scaffolds, forming the core of numerous biologically active compounds. Among these, 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine stands out as a versatile chiral building block. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides an in-depth technical exploration of its hydrochloride salt, a common form used to enhance stability and handling.[1][2]

Aimed at researchers, analytical scientists, and professionals in drug development, this document delves into the essential aspects of the compound's chemical structure, physicochemical properties, and, most critically, the comprehensive analytical methodologies required for its unambiguous characterization. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated understanding of this important chemical entity.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's structure and properties is the foundation of its application in research and development. This section dissects the key features of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride.

Chemical Structure and Key Features

The molecule possesses a chiral center at the alpha-carbon of the ethylamine side chain, meaning it exists as a pair of enantiomers, (R) and (S). The phenyl ring is substituted at position 3 with a fluorine atom and at position 4 with a methoxy group. This specific substitution pattern is crucial for modulating its electronic and steric properties.

Caption: Chemical structure of this compound.

The Significance of the Hydrochloride Salt

The free amine form of the title compound is a basic substance. Conversion to its hydrochloride salt is a standard and critical practice in pharmaceutical chemistry for several compelling reasons:

-

Enhanced Stability: Salts are generally crystalline solids, which are less susceptible to degradation from atmospheric CO2 and oxidation compared to their often-oily free amine counterparts.[3]

-

Improved Handling: The solid, crystalline nature of the salt makes it easier to weigh, handle, and formulate compared to a liquid or low-melting-point solid.[1]

-

Increased Aqueous Solubility: Amine hydrochlorides are ionic salts that are typically much more soluble in water and polar solvents than the free amine.[1][2] This is a critical property for many biological assays and for formulating parenteral dosage forms.

The formation is a simple acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium ion and a chloride counter-ion.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃ClFNO | [4] |

| Molecular Weight | 205.66 g/mol | [4][5] |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | ~228 - 233 °C (May vary between suppliers and enantiomers) | [6] |

| Solubility | Soluble in water | [1][8] |

| pKa (Predicted) | ~9.5 (for the conjugate acid, R-NH₃⁺) | Typical for primary benzylic ammonium ions |

Synthesis Paradigm: Reductive Amination

While various synthetic routes exist, a prevalent and pedagogically valuable method for preparing primary amines like 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine is the reductive amination of a corresponding ketone.

Rationale and Workflow

This strategy is favored due to the wide availability of ketone starting materials and the generally high efficiency of the transformation. The process involves two key stages:

-

Imine Formation: The precursor, 1-(3-fluoro-4-methoxyphenyl)ethanone, reacts with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine. This is a reversible reaction, often driven to completion by the removal of water.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical; milder reagents like NaBH₃CN are advantageous as they selectively reduce the imine in the presence of the starting ketone.

Caption: Generalized workflow for synthesis via reductive amination.

Comprehensive Analytical Characterization

Unambiguous confirmation of a molecule's identity, purity, and stereochemistry is non-negotiable in scientific research. The following protocols form a self-validating system for the complete analysis of this compound.

Caption: Integrated workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for de novo structure elucidation, providing precise information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is important; DMSO-d₆ will allow observation of the exchangeable N-H protons, whereas D₂O will cause them to exchange and disappear from the spectrum.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the data with standard Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Interpretation: Predicted ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Broad s | 3H | -NH₃⁺ | Acidic protons, often broad due to quadrupolar relaxation and exchange. Shift is concentration-dependent. |

| ~7.4-7.2 | m | 3H | Ar-H | Aromatic protons, complex pattern due to ortho, meta, and fluorine coupling. |

| ~4.4 | q | 1H | -CH(NH₃⁺) | Methine proton, split into a quartet by the adjacent methyl group. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons, appear as a sharp singlet. |

| ~1.5 | d | 3H | -CH₃ | Methyl protons, split into a doublet by the adjacent methine proton. |

Data Interpretation: Predicted ¹³C NMR (100 MHz, DMSO-d₆) The ¹³C NMR spectrum will show 9 distinct carbon signals. Key features include the C-F coupling, where the carbon directly bonded to fluorine (~150 ppm) and those 2-3 bonds away will appear as doublets with characteristic J-coupling constants.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, it is particularly effective at confirming the presence of the ammonium (R-NH₃⁺) group, a hallmark of the hydrochloride salt.[2]

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Data Interpretation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 | Strong, Broad | N-H Stretch (Ammonium) | This very broad and intense envelope is the most definitive feature of a primary amine salt and distinguishes it from the free amine.[2] |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic & Aromatic) | Overlaps with the N-H stretch but shoulders may be visible. |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) | Characteristic absorptions for the phenyl ring. |

| ~1250 | Strong | C-O Stretch (Aryl Ether) | Strong absorption typical for the Ar-O-CH₃ group. |

| ~1150 | Strong | C-F Stretch | Strong absorption due to the highly polar carbon-fluorine bond. |

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray ionization (ESI) is the method of choice as it is a soft ionization technique well-suited for polar and ionic compounds, directly analyzing the protonated free amine from the salt.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the solution directly into the ESI source in positive ion mode.

-

Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Interpretation: Expected Mass-to-Charge Ratios (m/z) The spectrum will show the mass of the cationic (free amine) portion of the salt.

| m/z (amu) | Assignment | Rationale |

| 170.1 | [M+H]⁺ | Protonated molecular ion of the free amine (C₉H₁₂FNO, MW = 169.09). |

| 153.1 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |

| 155.1 | [M - CH₃ + H]⁺ | Loss of the benzylic methyl group, a common fragmentation pathway. |

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a compound. For a chiral molecule, two distinct HPLC methods are required: an achiral method to determine overall chemical purity and a chiral method to determine the ratio of the (R) and (S) enantiomers, known as the enantiomeric excess (ee).

Experimental Protocol (Achiral RP-HPLC for Purity)

-

System: A standard HPLC system with UV detection.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). The TFA ensures the amine is protonated and gives sharp peak shapes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol (Chiral HPLC for Enantiomeric Separation) Rationale: Enantiomers have identical physical properties and cannot be separated on achiral columns. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing them to be resolved.[9][10] Polysaccharide-based CSPs are highly effective for separating a broad range of chiral amines.[11][12]

-

System: HPLC with UV detection.

-

Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).

-

Mobile Phase: An isocratic mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).[11] A small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is crucial to prevent peak tailing by interacting with acidic sites on the silica support.[11][13]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: If both enantiomers are present, two separated peaks will be observed. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.

-

Hazards: The compound is classified as a skin and eye irritant.[8][15] It may be harmful if swallowed or inhaled.[6][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][14] The material can be hygroscopic (absorbs moisture from the air).[6]

Conclusion

This compound is a valuable chemical entity whose proper use in research and development is predicated on a thorough understanding of its structure and purity. This guide has detailed the key molecular features and provided a robust, multi-technique analytical framework for its characterization. By integrating NMR, MS, and IR spectroscopy for identity confirmation with achiral and chiral HPLC for purity assessment, researchers can ensure the quality and validity of their work, ultimately accelerating the journey from chemical synthesis to scientific discovery.

References

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

Amine salts. Oxford Reference. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - Ethylamine hydrochloride. Fisher Scientific. [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

-

(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. PubChem. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. 湖北魏氏化学试剂股份有限公司. [Link]

-

Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Supplementary Information for Hydroboration of Imines Catalyzed by Lithium Anilides. The Royal Society of Chemistry. [Link]

-

1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. PubChemLite. [Link]

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. mdpi.com [mdpi.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride

Introduction: The Significance of a Fluorinated Phenethylamine Core

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a key chiral building block in contemporary medicinal chemistry. Its structural motif, a substituted phenethylamine, is a pharmacophore present in a wide array of biologically active molecules. The specific substitution pattern—a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring—imparts unique electronic and metabolic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a detailed understanding of the methodologies, the underlying chemical principles, and practical, field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine begins with a retrosynthetic disconnection. The primary amine can be traced back to a ketone precursor, 3'-fluoro-4'-methoxyacetophenone, via a reductive amination reaction. This ketone, in turn, can be synthesized from commercially available starting materials through an electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Precursor: 3'-Fluoro-4'-methoxyacetophenone

The most direct and industrially scalable route to 3'-fluoro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 2-fluoroanisole.[1] This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 3'-fluoro-4'-methoxyacetophenone from 2-fluoroanisole.

Materials:

-

2-Fluoroanisole

-

Acetic anhydride[1]

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 2-fluoroanisole in anhydrous dichloromethane at 0 °C, slowly add anhydrous aluminum chloride in portions.

-

Once the addition is complete, add acetic anhydride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3'-fluoro-4'-methoxyacetophenone as a crystalline solid.[2]

| Parameter | Value | Reference |

| Starting Material | 2-Fluoroanisole | [1] |

| Reagents | Acetic anhydride, AlCl₃ | |

| Solvent | Dichloromethane | |

| Typical Yield | 85-95% | |

| Melting Point | 92-94 °C |

Part 2: Conversion to the Racemic Amine: Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[3] Several robust methods exist for this transformation, each with its own set of advantages and considerations.

Method A: Catalytic Reductive Amination with Hydrogen Gas

This "green chemistry" approach utilizes molecular hydrogen as the reductant in the presence of a metal catalyst and an ammonia source.[4] It is highly atom-economical, producing water as the primary byproduct.[4] Catalysts based on earth-abundant metals like cobalt and iron are increasingly favored for their cost-effectiveness and lower toxicity.[4][5]

Caption: Workflow for catalytic reductive amination.

Experimental Protocol: Cobalt-Catalyzed Reductive Amination

Objective: To synthesize 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine via cobalt-catalyzed reductive amination.

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

Cobalt(II) chloride (CoCl₂)

-

Sodium borohydride (NaBH₄)

-

Aqueous ammonia (NH₃·H₂O)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, combine 3'-fluoro-4'-methoxyacetophenone, CoCl₂, and methanol.

-

Carefully add NaBH₄ to the mixture to generate the active cobalt catalyst in situ.

-

Add aqueous ammonia to the reactor.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10-40 bar).[4]

-

Heat the reaction mixture to 80-100 °C and stir for 24 hours.[4]

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and perform a standard acid-base workup to isolate the crude amine.

-

Purify the product by distillation under reduced pressure or column chromatography.

Method B: The Leuckart-Wallach Reaction

A classic method for reductive amination, the Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] The reaction is typically carried out at high temperatures.[6]

Experimental Protocol: Leuckart-Wallach Reaction

Objective: To synthesize 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine using the Leuckart-Wallach reaction.

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

Ammonium formate[8]

-

Concentrated hydrochloric acid (HCl)

-

Benzene

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a flask equipped with a distillation condenser, heat a mixture of 3'-fluoro-4'-methoxyacetophenone and ammonium formate.[8]

-

The temperature is gradually raised to 180-185 °C, during which water and unreacted ketone will distill off.[8]

-

After several hours, cool the reaction mixture and add water to dissolve the excess ammonium formate.

-

Extract the intermediate formamide with benzene.

-

Add concentrated HCl to the benzene extract and heat to hydrolyze the formamide to the primary amine.[8]

-

After hydrolysis, make the aqueous layer basic with NaOH solution and extract the free amine with an organic solvent.

-

Dry the organic extract, remove the solvent, and purify the amine by distillation.

| Parameter | Method A: Catalytic Reductive Amination | Method B: Leuckart-Wallach Reaction |

| Nitrogen Source | Aqueous Ammonia | Ammonium Formate/Formamide |

| Reducing Agent | H₂ gas | Formic Acid (from formate) |

| Catalyst | Transition Metal (e.g., Co, Fe, Ni) | None (thermal) |

| Temperature | 80-140 °C | 160-185 °C |

| Pressure | Elevated (10-40 bar H₂) | Atmospheric |

| Advantages | High atom economy, milder conditions | Simple reagents, no high-pressure equipment |

| Disadvantages | Requires specialized high-pressure equipment | High temperatures, potential for byproducts |

Part 3: Accessing Enantiopure Amines: Asymmetric Synthesis and Chiral Resolution

For many pharmaceutical applications, a single enantiomer of the target amine is required.[9] This can be achieved through either asymmetric synthesis, which directly produces an enantiomerically enriched product, or by resolving the racemic mixture.

Strategy 1: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter in a controlled manner.[10] This can be accomplished using chiral catalysts or chiral auxiliaries.[11][12]

-

Biocatalytic Reductive Amination: The use of engineered amine dehydrogenases (AmDHs) offers a highly enantioselective route to chiral amines.[13] These enzymes catalyze the reductive amination of ketones with high stereospecificity, using ammonia as the nitrogen source and producing water as the only byproduct.[13]

-

Chiral Auxiliaries: A chiral auxiliary, such as (S)-α-methylbenzylamine, can be reacted with the ketone to form a diastereomeric imine.[14] Subsequent reduction of this imine proceeds with facial selectivity, leading to an excess of one diastereomer of the secondary amine. Cleavage of the chiral auxiliary then yields the enantiomerically enriched primary amine.[14]

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Strategy 2: Chiral Resolution of the Racemic Amine

Chiral resolution is a widely used industrial method for separating enantiomers. The most common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.[15]

-

Diastereomeric Salt Crystallization: The racemic amine is treated with a single enantiomer of a chiral acid, such as L-tartaric acid or its derivatives.[16] This forms two diastereomeric salts with different physical properties, notably solubility.[16] Fractional crystallization can then be used to isolate one of the diastereomeric salts in high purity. The resolving agent is subsequently removed by treatment with a base to liberate the desired enantiomer of the amine.[15]

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

Objective: To resolve racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine using L-tartaric acid.

Materials:

-

Racemic 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine

-

L-Tartaric acid

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Chiral High-Performance Liquid Chromatography (HPLC) system for analysis[15]

Procedure:

-

Dissolve the racemic amine in warm methanol.

-

In a separate flask, dissolve an equimolar amount of L-tartaric acid in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

To liberate the free amine, dissolve the diastereomeric salt in water and add NaOH solution until the pH is basic.

-

Extract the enantiomerically enriched amine with dichloromethane.

-

Dry the organic layer, remove the solvent, and analyze the enantiomeric excess (e.e.) by chiral HPLC.

-

The mother liquor, containing the other diastereomer, can be similarly treated to recover the other enantiomer of the amine.

| Parameter | Asymmetric Synthesis (Biocatalytic) | Chiral Resolution |

| Principle | Direct formation of one enantiomer | Separation of a racemic mixture |

| Theoretical Max. Yield | 100% | 50% (unless the undesired enantiomer is racemized and recycled) |

| Key Reagent | Chiral catalyst (e.g., enzyme) or auxiliary | Chiral resolving agent (e.g., tartaric acid) |

| Advantages | High potential yield, atom economy | Robust, scalable, well-established technology |

| Disadvantages | Catalyst/auxiliary can be expensive, may require optimization | Inherent 50% loss of material, requires screening of resolving agents |

Part 4: Final Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine. This is typically achieved by treating a solution of the free amine with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

Objective: To prepare this compound.

Materials:

-

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine (racemic or enantiopure)

-

Anhydrous diethyl ether or isopropanol

-

HCl in diethyl ether or isopropanol, or gaseous HCl

Procedure:

-

Dissolve the purified amine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and considerations. The choice of a specific route will depend on factors such as the desired stereochemical purity, scale of the synthesis, cost of reagents, and available equipment. The classical approach involving Friedel-Crafts acylation followed by reductive amination and chiral resolution remains a robust and scalable method. However, emerging asymmetric synthesis techniques, particularly biocatalysis, offer more elegant and atom-economical alternatives for accessing the enantiopure target molecule, aligning with the principles of green chemistry and sustainable drug development.

References

-

Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(41), 12688-12692. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxyacetophenone. Retrieved from [Link]

-

Chen, F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis, 11(23), 14589-14597. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(5), 529-536. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-Phenylethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

-

Great British Chemical. (n.d.). 3′-Fluoro-4′-methoxyacetophenone. Retrieved from [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Komiyama, T., Takaguchi, Y., & Tsuboi, S. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Tetrahedron: Asymmetry, 16(12), 2151-2156. [Link]

-

Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(20), 4960-4964. [Link]

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. [Link]

-

Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]

-

The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue Chemistry. Retrieved from [Link]

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

-

Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Retrieved from [Link]

Sources

- 1. 455-91-4 Cas No. | 3'-Fluoro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 2. prepchem.com [prepchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the precise and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and successful drug design. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a key building block in the synthesis of various pharmaceutically active molecules. Its structural integrity, purity, and isomeric composition directly impact the safety and efficacy of the final drug product. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—pertinent to the characterization of this compound. In the absence of publicly available experimental spectra for the specific hydrochloride salt, this guide leverages expected spectral values, predicted data from computational models, and comparative analysis with structurally related compounds to provide a robust framework for its analytical identification.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, as its hydrochloride salt, dictates its interaction with various spectroscopic techniques. The presence of a chiral center at the ethylamine moiety, a substituted aromatic ring with fluorine and methoxy groups, and the amine salt functionality all give rise to characteristic signals that are crucial for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the hydrochloride salt are influenced by the electron-withdrawing effects of the fluorine atom and the ammonium cation, and the electron-donating effect of the methoxy group.

Expected ¹H NMR Data (based on data for the (1S)-enantiomer hydrochloride) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.0 | m | 3H | Ar-H | The aromatic protons will appear as a multiplet due to complex splitting patterns arising from ortho, meta, and para couplings, as well as coupling to the fluorine atom. |

| ~4.5 | q | 1H | CH-NH₃⁺ | This methine proton is adjacent to the chiral center and the electron-withdrawing ammonium group, shifting it downfield. It appears as a quartet due to coupling with the methyl protons. |

| ~3.9 | s | 3H | OCH₃ | The methoxy protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~1.6 | d | 3H | CH₃ | The methyl protons are coupled to the methine proton, resulting in a doublet. |

| ~2.5 (broad) | s | 3H | NH₃⁺ | The protons on the nitrogen atom are acidic and often exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift can be variable. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Rationale |

| ~155 (d) | C-F | The carbon directly bonded to the fluorine atom is significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| ~145 (d) | C-OCH₃ | The carbon bearing the methoxy group will also show a smaller doublet due to two-bond C-F coupling. |

| ~120-110 | Ar-C | The remaining aromatic carbons will appear in this region, with some showing splitting due to C-F coupling. |

| ~56 | OCH₃ | The methoxy carbon is typically found in this region. |

| ~49 | CH-NH₃⁺ | The methine carbon is deshielded by the adjacent nitrogen. |

| ~20 | CH₃ | The methyl carbon is shielded and appears upfield. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl is expected to show characteristic absorption bands for the amine salt, aromatic ring, and ether linkage.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2800 | Strong, broad | N-H stretch (ammonium) | The stretching vibrations of the N-H bonds in the ammonium salt appear as a broad, strong band. |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) | Stretching vibrations of C-H bonds on the aromatic ring and the ethylamine side chain. |

| 1610-1580 | Medium-Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| 1500-1400 | Medium-Strong | N-H bend (ammonium) | Bending vibrations of the N-H bonds in the ammonium group. |

| 1250-1200 | Strong | C-O stretch (aryl ether) | The asymmetric C-O-C stretching of the aryl ether linkage. |

| 1100-1000 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

| ~1150 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Mass Spectrometry (MS) Data

The following fragmentation pattern is based on the predicted behavior of the molecular ion.[1]

| m/z | Relative Intensity | Assignment | Rationale |

| 169 | Moderate | [M]⁺ (Molecular Ion of free amine) | The molecular ion of the free amine (after loss of HCl). |

| 154 | High | [M-CH₃]⁺ | Loss of a methyl group from the molecular ion, leading to a stable benzylic cation. This is often a major fragment. |

| 126 | Moderate | [M-C₂H₄N]⁺ | Cleavage of the bond between the aromatic ring and the ethylamine side chain. |

Fragmentation Pathway

The fragmentation of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine in a mass spectrometer can be visualized as a series of bond cleavages driven by the formation of stable ions.

Caption: Proposed mass fragmentation pathway of the molecular ion.

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data are not publicly available, standard methodologies for NMR, IR, and MS analysis are applicable.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (General)

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and report the positions of significant absorption bands.

Mass Spectrometry Protocol (General)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) for the hydrochloride salt or electron ionization (EI) for the free amine after derivatization or thermal decomposition in the source.

-

Instrument: A mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole instrument).

-

Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By combining expected NMR and IR data with predicted mass spectral fragmentation, researchers and drug development professionals can confidently identify and verify the structure of this important synthetic intermediate. The provided rationale for the spectroscopic features, grounded in fundamental principles of chemical structure and reactivity, serves as a valuable tool for analytical scientists in the pharmaceutical industry. It is recommended to confirm these findings with experimental data obtained from a certified reference standard whenever possible.

References

- BenchChem. (2025). Spectroscopic Profile of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Technical Guide.

Sources

An In-depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS 105321-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

1-(3-Fluoro-4-methoxyphenyl)ethanamine, registered under CAS number 105321-49-1, is a fluorinated aromatic amine that serves as a critical building block in modern synthetic and medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth analysis of the properties, synthesis, handling, and application of this versatile intermediate, designed to empower researchers in leveraging its unique characteristics for the development of novel chemical entities. While experimental data for this specific compound is limited in public literature, this guide synthesizes available information, data from closely related analogues, and established chemical principles to provide a comprehensive and actionable resource.

Physicochemical and Spectroscopic Profile

The molecular structure, featuring a chiral center, a fluorine atom ortho to the ethylamine group, and a para-methoxy group, imparts a unique combination of properties. These functional groups offer multiple sites for synthetic modification while influencing the molecule's overall electronic and steric profile.

Structural and Property Data

Quantitative data for 1-(3-Fluoro-4-methoxyphenyl)ethanamine is primarily based on predictive models and data from closely related structural analogues. Experimental values should be determined empirically.

| Property | Value | Source / Note |

| CAS Number | 105321-49-1 | - |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | |

| Boiling Point | 244.3 ± 30.0 °C (Predicted) | |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.97 ± 0.10 (Predicted) | |

| XLogP3 (Predicted) | 1.3 | [2] |

| InChIKey | WGUPBBABCUKYCC-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.2-7.0 (m, 3H): Aromatic protons (Ar-H).

-

δ ~4.5 (q, 1H): Methine proton adjacent to the amine (CH-NH₂).

-

δ ~3.9 (s, 3H): Methoxy protons (OCH₃).

-

δ ~2.5 (br s, 2H): Amine protons (NH₂), signal may be broad and exchangeable with D₂O.

-

δ ~1.6 (d, 3H): Methyl protons (CH₃).

-

-

¹³C NMR (CDCl₃, 101 MHz) (Predicted):

-

δ ~155 (d): C-F.

-

δ ~145 (d): C-O.

-

δ ~135 (d): Quaternary aromatic carbon.

-

δ ~118-112 (m): Aromatic CH carbons.

-

δ ~56: Methoxy carbon (OCH₃).

-

δ ~50: Methine carbon (CH-NH₂).

-

δ ~24: Methyl carbon (CH₃).

-

-

IR (Liquid Film/KBr, cm⁻¹):

-

3300-3500 (m, br): N-H stretch from the primary amine.

-

2850-3000 (m): C-H sp³ stretch.

-

1500-1600 (m): C=C aromatic ring stretch.

-

1200-1250 (s): C-O ether stretch.

-

1100-1200 (s): C-F stretch.

-

Synthesis Protocol: Reductive Amination

The most direct and widely adopted method for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is the reductive amination of the corresponding ketone, 3'-Fluoro-4'-methoxyacetophenone.[4] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the target primary amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[4] Optimization may be required based on laboratory conditions and reagent purity.

-

Imine Formation:

-

To a solution of 3'-Fluoro-4'-methoxyacetophenone (1.0 equiv) in an anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.2-0.5 M), add an ammonia source. Ammonium acetate (NH₄OAc, ~5-10 equiv) is a common choice as it also buffers the reaction to the optimal weakly acidic pH required for imine formation.

-

Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial to drive the equilibrium toward the imine.

-

-

Reduction:

-

To the stirred mixture, add a mild reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 equiv) is highly effective as it selectively reduces the iminium ion in the presence of the unreacted ketone.[5]

-

Causality: The choice of a mild, selective reducing agent is critical. Stronger reductants like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to a lower yield of the desired amine. NaBH₃CN is more stable at the slightly acidic pH that favors imine formation and is more reactive towards the protonated imine (iminium ion) than the neutral ketone.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic, which hydrolyzes any remaining reducing agent.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12 to deprotonate the amine product.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography or distillation under reduced pressure to obtain the final product.

-

Safe Handling and Storage

1-(3-Fluoro-4-methoxyphenyl)ethanamine and its analogues are classified as hazardous substances. Strict adherence to safety protocols is mandatory. The following information is synthesized from GHS classifications and data sheets for structurally similar compounds.[6][7][8]

Hazard Identification and GHS Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[9]

-

Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[9]

-

Serious Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.[6]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[6]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[9]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Storage and Disposal

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Disposal: Waste generation should be avoided or minimized wherever possible. Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.

Applications in Research and Development

1-(3-Fluoro-4-methoxyphenyl)ethanamine is primarily utilized as a synthetic intermediate. Its value lies in the ability to introduce the 3-fluoro-4-methoxyphenyl ethylamine moiety into larger, more complex molecules, particularly in the field of drug discovery.

Role as a Pharmacophore Building Block

The compound serves as a key building block for creating libraries of novel compounds for biological screening. Derivatives have been investigated for a range of potential therapeutic applications.[10]

-

Antimicrobial Agents: The core structure is used in the synthesis of more complex heterocyclic systems, such as thiadiazoles and Schiff bases.[10] These derivatives have been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. The specific substitution pattern on the phenyl ring, including the fluoro and methoxy groups, is crucial for modulating the biological activity profile.[10]

-

Materials Science: Derivatives of related phenylamine compounds have been explored for their luminescence and charge transport properties, indicating potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[10]

While specific studies detailing the biological mechanism of action for derivatives of CAS 105321-49-1 are not extensively published, the general strategy involves using it as a scaffold to orient other functional groups that interact with biological targets like enzymes or receptors. The development of antimicrobial agents, for example, often relies on the overall molecular shape and electronic properties to disrupt bacterial cell walls or inhibit critical metabolic pathways.[10]

Conclusion

1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable and versatile building block for chemical synthesis, offering a strategic entry point for introducing a fluorinated pharmacophore into novel molecules. A thorough understanding of its synthesis via reductive amination, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization. While the direct biological activity of the compound itself is not the primary focus, its role as a precursor to a wide array of potentially bioactive derivatives makes it a compound of significant interest to the research and drug development community. Further empirical studies are needed to fully characterize its experimental properties and explore the full scope of its applications.

References

-

PubChemLite. 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. [Link]

-

PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. [Link]

-

LookChem. Cas 458-40-2, 2-(3-fluoro-4-methoxyphenyl)ethanamine. [Link]

-

PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine - Safety and Hazards. [Link]

-

Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. [Link]

-

ResearchGate. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. [Link]

-

Wikipedia. Reductive amination. [Link]

-

PubMed. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 105321-49-1 | 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE [fluoromart.com]

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical research and development. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure a successful and reproducible outcome.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. Consequently, the development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern medicinal chemistry. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a key intermediate whose structural features, including a stereogenic center and a substituted phenyl ring, make it a sought-after component in the synthesis of complex molecular targets.

This document outlines a reliable and scalable synthetic route commencing with the preparation of the key starting material, 3'-Fluoro-4'-methoxyacetophenone, followed by a highly diastereoselective asymmetric amination protocol.

Strategic Approach: Asymmetric Reductive Amination

The core of this synthetic strategy revolves around the asymmetric reductive amination of a prochiral ketone. This powerful transformation allows for the direct conversion of a carbonyl group into a chiral amine with high enantiopurity. Among the various methodologies available for asymmetric amination, the use of a chiral auxiliary offers a reliable and well-established approach. Specifically, this guide will focus on the application of (S)-(-)-tert-butanesulfinamide, a highly effective chiral auxiliary developed by Ellman, to control the stereochemical outcome of the reaction.

The overall synthetic pathway can be visualized as a two-stage process:

-

Synthesis of the Ketone Precursor: Preparation of 3'-Fluoro-4'-methoxyacetophenone.

-

Asymmetric Amination and Deprotection: Stereoselective formation of the chiral amine followed by removal of the auxiliary and salt formation.

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Ketone Precursor: 3'-Fluoro-4'-methoxyacetophenone

The synthesis of the required starting ketone, 3'-Fluoro-4'-methoxyacetophenone, can be efficiently achieved via a Friedel-Crafts acylation of 2-fluoroanisole.[1][2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the acylated product. The methoxy group of 2-fluoroanisole is an ortho-, para-director, and due to steric hindrance from the fluorine atom, the acylation predominantly occurs at the para position.

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 3'-Fluoro-4'-methoxyacetophenone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoroanisole | 126.13 | 10.0 g | 0.079 mol |

| Acetic Anhydride | 102.09 | 8.9 g (8.2 mL) | 0.087 mol |

| Aluminum Chloride (AlCl₃) | 133.34 | 23.7 g | 0.178 mol |

| Dichloromethane (DCM) | - | 100 mL | - |

| Hydrochloric Acid (1 M) | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (23.7 g) and dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 2-fluoroanisole (10.0 g) and acetic anhydride (8.9 g) in dichloromethane (50 mL).

-

Add the 2-fluoroanisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3'-Fluoro-4'-methoxyacetophenone as a solid.[5][6]

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.[6] Melting Point: 92-94 °C.

PART 2: Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

This stage employs a three-step sequence: condensation to form an N-sulfinylimine, diastereoselective reduction, and finally, deprotection of the chiral auxiliary with concurrent hydrochloride salt formation.

Step 1 & 2: Condensation and Diastereoselective Reduction